molecular formula C4H9FO B6177937 (3R)-3-fluorobutan-1-ol CAS No. 120406-57-7

(3R)-3-fluorobutan-1-ol

Cat. No. B6177937
CAS RN: 120406-57-7
M. Wt: 92.1
InChI Key:
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Description

(3R)-3-Fluorobutan-1-ol, also known as 3-fluorobutanol, is a synthetic compound with a wide variety of applications in the chemical and pharmaceutical industries. It is a chiral compound, meaning it has two different mirror image forms, and is used in the synthesis of other compounds such as pharmaceuticals, pesticides, and fragrances. It is also used in the production of fluorinated compounds, which have applications in the medical and industrial fields.

Scientific Research Applications

(3R)-3-Fluorobutan-1-ol has a wide range of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and fragrances. It is also used in the production of fluorinated compounds, which have applications in the medical and industrial fields. Additionally, (3R)-(3R)-3-fluorobutan-1-olnol has been used as a reagent in the synthesis of chiral compounds, which have applications in drug discovery and development.

Mechanism of Action

(3R)-3-Fluorobutan-1-ol is a chiral compound, meaning it has two different mirror image forms. The two forms are known as enantiomers, and they have different properties and react differently with other compounds. The enantiomers of (3R)-(3R)-3-fluorobutan-1-olnol can interact with other molecules in a variety of ways, including hydrogen bonding, electrostatic interactions, and Van der Waals forces. The interactions between the enantiomers and other molecules can affect the structure and function of the molecules, leading to different biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-(3R)-3-fluorobutan-1-olnol depend on the interactions between the enantiomers and other molecules. For example, (3R)-(3R)-3-fluorobutan-1-olnol has been shown to interact with the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission. In addition, (3R)-(3R)-3-fluorobutan-1-olnol has been shown to interact with other enzymes, including cytochrome P450 and aldehyde dehydrogenase, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

(3R)-3-Fluorobutanol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be synthesized in a variety of ways. Additionally, it is a chiral compound, meaning it can be used to synthesize a variety of compounds with different properties. However, (3R)-(3R)-3-fluorobutan-1-olnol also has some limitations for use in laboratory experiments. It is a volatile compound, meaning it can easily evaporate and be lost during experiments. Additionally, it is a highly reactive compound, meaning it can react with other compounds in unexpected ways.

Future Directions

The potential future directions for (3R)-(3R)-3-fluorobutan-1-olnol are numerous. It could be used to synthesize a variety of compounds with different properties, including pharmaceuticals, pesticides, and fragrances. Additionally, it could be used to synthesize chiral compounds, which have applications in drug discovery and development. Additionally, further research could be done to explore the biochemical and physiological effects of (3R)-(3R)-3-fluorobutan-1-olnol, as well as its interactions with other molecules. Finally, further research could be done to explore the potential uses of (3R)-(3R)-3-fluorobutan-1-olnol in medical and industrial applications.

Synthesis Methods

(3R)-3-Fluorobutan-1-ol can be synthesized through several different methods. One method involves the reaction of 1,3-dibromopropane with sodium fluoride in the presence of a base such as sodium hydroxide. This reaction produces (3R)-(3R)-3-fluorobutan-1-olnol and 1,2-dibromopropane as the main products. Another method involves the reaction of 1,3-dibromopropane with sodium fluoride in the presence of a palladium catalyst. This reaction produces (3R)-(3R)-3-fluorobutan-1-olnol and 1,2-dibromopropane as the main products. Lastly, (3R)-(3R)-3-fluorobutan-1-olnol can be synthesized through the reaction of 1,3-dibromopropane with sodium fluoride in the presence of a copper catalyst. This reaction produces (3R)-(3R)-3-fluorobutan-1-olnol and 1,2-dibromopropane as the main products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-fluorobutan-1-ol involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-fluorobutan-1-ol", "Sodium hydride (NaH)", "Tetrahydrofuran (THF)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)", "Diethyl ether (Et2O)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)" ], "Reaction": [ "Step 1: Preparation of 3-fluorobutan-1-ol", "3-fluorobutan-1-ol can be prepared by the reaction of 3-fluorobutanal with sodium borohydride in the presence of acetic acid.", "Step 2: Preparation of 3-fluorobutan-1-ol sodium salt", "3-fluorobutan-1-ol is converted to its sodium salt by reacting with sodium hydride in tetrahydrofuran.", "Step 3: Preparation of (3R)-3-fluorobutan-1-ol", "3-fluorobutan-1-ol sodium salt is treated with hydrochloric acid to form (3R)-3-fluorobutan-1-ol.", "Step 4: Purification of (3R)-3-fluorobutan-1-ol", "The product is purified by washing with sodium bicarbonate solution, drying with anhydrous magnesium sulfate, and evaporating the solvent using diethyl ether." ] }

CAS RN

120406-57-7

Product Name

(3R)-3-fluorobutan-1-ol

Molecular Formula

C4H9FO

Molecular Weight

92.1

Purity

95

Origin of Product

United States

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